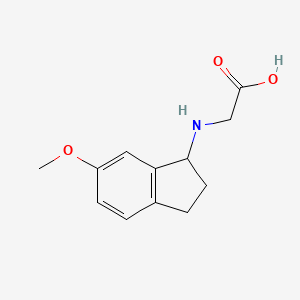

N-(6-Methoxy-1-indanyl)glycine

Description

N-(6-Methoxy-1-indanyl)glycine is a synthetic glycine derivative featuring a methoxy-substituted indanyl group attached to the glycine backbone. The methoxy group may enhance lipophilicity and metabolic stability compared to unsubstituted analogs, as seen in other N-aryl glycine derivatives .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-2-8-3-5-11(10(8)6-9)13-7-12(14)15/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15) |

InChI Key |

NACORMQFGMQMSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2NCC(=O)O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Glycine Derivatives

Structural and Functional Analogues

The following table summarizes key glycine derivatives from the evidence, highlighting structural motifs and biological activities:

Pharmacological and Chemical Properties

Anticonvulsant Activity

- N-(Benzyloxycarbonyl)glycine benzylamide (Compound 16): Demonstrated potent anticonvulsant activity in maximal electroshock (MES) and chemical-induced seizure models, comparable to phenytoin (ED₅₀ = 4.8 mg/kg). No neurotoxicity was observed up to 150 mg/kg .

- Hypothetical Activity of N-(6-Methoxy-1-indanyl)glycine : The indanyl group may confer improved blood-brain barrier penetration compared to benzylamide derivatives, while the methoxy group could reduce oxidative metabolism, as seen in methoxy-substituted peptoids .

Metabolic Stability and Reactivity

- N-(2-Furacyl)glycine : Highly labile under acidic conditions, forming hydroxyalkyl glycine derivatives upon hydrogenation (e.g., N-(2,3,6-trihydroxyhexyl)glycine) .

- N-(p-Methoxybenzyl)glycine : The methoxy group enhances stability in peptoid-peptide hybrids, likely due to reduced electron-withdrawing effects compared to halogens .

Role in Glycation Pathways

Physicochemical Properties

The table below compares calculated properties of select compounds (data inferred from evidence):

| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility | Key Features |

|---|---|---|---|---|

| This compound | ~235 g/mol | ~2.1 | Low | High lipophilicity, indane rigidity |

| N-(Benzyloxycarbonyl)glycine benzylamide | 298 g/mol | 3.5 | Very low | High CNS penetration |

| N-(p-Methoxybenzyl)glycine | 195 g/mol | 1.8 | Moderate | Peptoid backbone compatibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.